N-([2,3'-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide
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Overview
Description
N-([2,3’-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide is a complex organic compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of N-([2,3’-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide, which includes both a benzo[b]thiophene core and a bifuran moiety, makes it an interesting subject for scientific research.
Mechanism of Action
Target of Action
The primary target of N-([2,3’-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide is STING (Stimulator of Interferon Genes) . STING is an important immune-associated protein that localizes in the endoplasmic reticulum membrane . It is mainly produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells (DCs), and B cells .
Action Environment
The action environment of N-([2,3’-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide is primarily within the endoplasmic reticulum membrane where STING is localized
Preparation Methods
The synthesis of N-([2,3’-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the benzo[b]thiophene core: This can be achieved through the cyclization of 2-bromobenzene derivatives with sulfur sources such as sodium sulfide or potassium sulfide.
Introduction of the carboxamide group: This step involves the coupling of the benzo[b]thiophene core with a carboxylic acid derivative using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
Attachment of the bifuran moiety:
Chemical Reactions Analysis
N-([2,3’-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzo[b]thiophene core or the bifuran moiety are replaced with other groups.
Scientific Research Applications
N-([2,3’-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as a STING (stimulator of interferon genes) agonist, which can activate immune responses and has implications in cancer immunotherapy.
Neurodegenerative Diseases: Derivatives of benzo[b]thiophene-2-carboxamide have been explored as modulators of amyloid beta aggregation, which is relevant in the context of Alzheimer’s disease.
Antimicrobial Activity: Some benzo[b]thiophene derivatives have shown promising antimicrobial properties, making them potential candidates for the development of new antibiotics.
Comparison with Similar Compounds
N-([2,3’-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide can be compared with other benzo[b]thiophene derivatives, such as:
Benzo[b]thiophene-2-carboxamidine: This compound has a similar core structure but differs in the functional groups attached to the benzo[b]thiophene ring.
N-phenylbenzo[b]thiophene-2-carboxamide: This derivative has a phenyl group instead of the bifuran moiety, which may result in different biological activities.
3-iodo-2-(thiophen-2-yl)benzo[b]thiophene: This compound has an iodine atom and a thiophene ring, which can influence its chemical reactivity and biological properties.
The unique combination of the benzo[b]thiophene core and the bifuran moiety in N-([2,3’-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide distinguishes it from these similar compounds and contributes to its specific biological activities.
Properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO3S/c20-18(17-9-12-3-1-2-4-16(12)23-17)19-10-14-5-6-15(22-14)13-7-8-21-11-13/h1-9,11H,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZALZXZYKLZJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NCC3=CC=C(O3)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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